REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.ClC(Cl)(Cl)[C:16]#[N:17].C[O-].[Na+]>C1(C)C=CC=CC=1.CO>[C:16]([C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[NH:5][CH2:6][CH2:7]2)#[N:17] |f:3.4|
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
sodium methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the resulting red solution was stirred for 20 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 10°
|
Type
|
TEMPERATURE
|
Details
|
This suspension was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
110 ml of toluene was distilled off
|
Type
|
DISTILLATION
|
Details
|
was distilled off in a vacuum
|
Type
|
ADDITION
|
Details
|
toluene (300 ml) and water (300 ml) were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted several times with 200 ml of toluene
|
Type
|
WASH
|
Details
|
The combined toluene extracts were then washed with a 0.12N HCl (91 ml) and with water
|
Type
|
CUSTOM
|
Details
|
to remove the not
|
Type
|
CUSTOM
|
Details
|
reacted indoline
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation of toluene 20.12 g of a brownish oil
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The latter was then recrystallized in a hexane/pentanol mixture (80 ml; mixture ratio of hexane: pentanol=9:7)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC=C2CCNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.47 g | |
YIELD: PERCENTYIELD | 60.5% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |